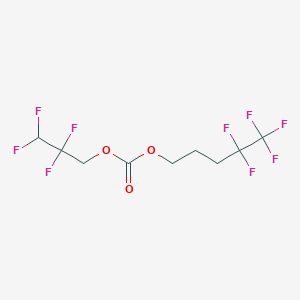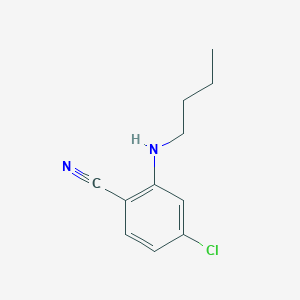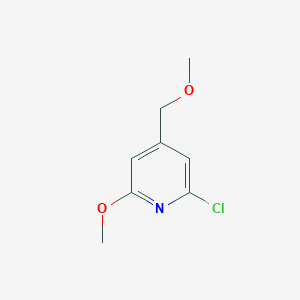
1-(3,5-O-Dibenzoyl-2-deoxy-2-fluoro-beta-D-arabinofuranosyl)cytosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-O-Dibenzoyl-2-deoxy-2-fluoro-beta-D-arabinofuranosyl)cytosine is a synthetic nucleoside analogue. This compound is characterized by the presence of a fluorine atom at the 2’ position of the arabinofuranose sugar and benzoyl groups at the 3’ and 5’ positions. It is primarily used in the field of medicinal chemistry for its potential antiviral and anticancer properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-O-Dibenzoyl-2-deoxy-2-fluoro-beta-D-arabinofuranosyl)cytosine typically involves multiple steps. One common method starts with the fluorination of a suitable sugar precursor, such as 2-deoxy-2-fluoro-D-arabinofuranose. This is followed by the protection of hydroxyl groups using benzoyl chloride to form the dibenzoyl derivative. The final step involves the glycosylation of the protected sugar with cytosine under acidic conditions to yield the desired nucleoside .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as crystallization and chromatography to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 1-(3,5-O-Dibenzoyl-2-deoxy-2-fluoro-beta-D-arabinofuranosyl)cytosine undergoes several types of chemical reactions:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under specific conditions.
Hydrolysis: The benzoyl protecting groups can be removed under basic or acidic conditions to yield the free nucleoside.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Substitution: Reagents such as sodium azide or thiols can be used for substitution reactions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for deprotection.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be employed for oxidation and reduction reactions, respectively.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Hydrolysis Products: The primary product is the free nucleoside without the benzoyl protecting groups.
Aplicaciones Científicas De Investigación
1-(3,5-O-Dibenzoyl-2-deoxy-2-fluoro-beta-D-arabinofuranosyl)cytosine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex nucleoside analogues.
Biology: Studied for its interactions with enzymes involved in DNA synthesis and repair.
Medicine: Investigated for its potential antiviral and anticancer properties. It has shown promise in inhibiting the replication of certain viruses and in inducing apoptosis in cancer cells.
Industry: Utilized in the production of nucleoside-based pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-(3,5-O-Dibenzoyl-2-deoxy-2-fluoro-beta-D-arabinofuranosyl)cytosine involves its incorporation into DNA or RNA chains during replication. The presence of the fluorine atom at the 2’ position disrupts the normal hydrogen bonding and base pairing, leading to chain termination. This inhibits the replication of viral genomes or the proliferation of cancer cells. The compound targets enzymes such as DNA polymerase and reverse transcriptase, which are crucial for nucleic acid synthesis .
Comparación Con Compuestos Similares
- 1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)uracil
- 1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)thymine
- 2’-Deoxy-2’-fluoro-4’-azido-5-fluorouridine
Uniqueness: 1-(3,5-O-Dibenzoyl-2-deoxy-2-fluoro-beta-D-arabinofuranosyl)cytosine is unique due to the presence of benzoyl protecting groups at the 3’ and 5’ positions, which enhance its stability and facilitate its incorporation into nucleic acids. This structural feature distinguishes it from other similar compounds and contributes to its specific biological activities.
Propiedades
Fórmula molecular |
C23H20FN3O6 |
|---|---|
Peso molecular |
453.4 g/mol |
Nombre IUPAC |
[5-(4-amino-2-oxopyrimidin-1-yl)-3-benzoyloxy-4-fluorooxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C23H20FN3O6/c24-18-19(33-22(29)15-9-5-2-6-10-15)16(13-31-21(28)14-7-3-1-4-8-14)32-20(18)27-12-11-17(25)26-23(27)30/h1-12,16,18-20H,13H2,(H2,25,26,30) |
Clave InChI |
XIUZJSGFBJFTNU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)F)OC(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(2-Aminooxy-ethoxy)-ethyl]-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B12088904.png)




![Ethyl[2-(methylsulfanyl)ethyl]amine](/img/structure/B12088929.png)








